5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide
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Overview
Description
5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is a heterocyclic compound that features a pyrazole ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Ethyl and Methyl Groups: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and a suitable precursor containing the pyrazole core.
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction with hydrazine hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, tosylates, and mesylates as leaving groups.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and alkanes.
Substitution: Substituted pyrazoles and isoxazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide include its potential use as a bioactive molecule in drug discovery. It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, this compound can be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other materials. Its unique chemical structure allows for the creation of novel products with specific properties.
Mechanism of Action
The mechanism by which 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Isoxazole derivatives: These compounds contain the isoxazole ring and have comparable chemical properties.
Carbohydrazide derivatives: These compounds feature the carbohydrazide group and are used in similar applications.
Uniqueness: 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide stands out due to its unique combination of the pyrazole and isoxazole rings, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGMYAHRCAMSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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